molecular formula C13H17NOS B5762016 N-(3-methylsulfanylphenyl)cyclopentanecarboxamide

N-(3-methylsulfanylphenyl)cyclopentanecarboxamide

Cat. No.: B5762016
M. Wt: 235.35 g/mol
InChI Key: OFZBXYGHTSUFNQ-UHFFFAOYSA-N
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Description

N-(3-methylsulfanylphenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H17NOS It is known for its unique structure, which includes a cyclopentanecarboxamide group attached to a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylsulfanylphenyl)cyclopentanecarboxamide typically involves the reaction of 3-methylsulfanylbenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-methylsulfanylbenzoic acid and the amine group of cyclopentylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylsulfanylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-methylsulfanylphenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylsulfanylphenyl)cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity, while the cyclopentanecarboxamide moiety could influence its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfanylphenyl)cyclopentanecarboxamide
  • N-(4-methylsulfanylphenyl)cyclopentanecarboxamide
  • N-(3-methoxyphenyl)cyclopentanecarboxamide

Uniqueness

N-(3-methylsulfanylphenyl)cyclopentanecarboxamide is unique due to the specific position of the methylsulfanyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to its isomers. This positional difference can affect the compound’s interactions with other molecules and its overall biological activity.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-16-12-8-4-7-11(9-12)14-13(15)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBXYGHTSUFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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